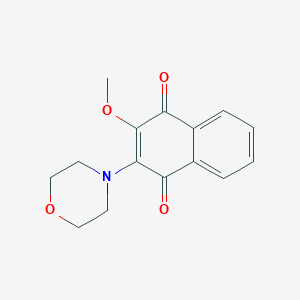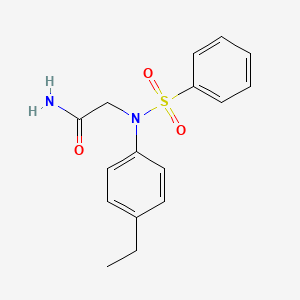
2-methoxy-3-(4-morpholinyl)naphthoquinone
説明
2-methoxy-3-(4-morpholinyl)naphthoquinone, also known as Menadione or Vitamin K3, is a synthetic compound that belongs to the family of naphthoquinones. It is a yellow crystalline powder that is soluble in water and ethanol. Menadione is an essential nutrient for the growth and development of animals and plants. It acts as a cofactor for the enzyme system that is responsible for the synthesis of blood clotting factors and bone proteins. Menadione also has several other biological activities that have been extensively studied in scientific research.
作用機序
2-methoxy-3-(4-morpholinyl)naphthoquinone acts as a redox-active compound that can undergo one-electron reduction to form a semiquinone radical. The semiquinone radical can then react with oxygen to form a superoxide anion radical, which can further react to form other reactive oxygen species (ROS) such as hydrogen peroxide and hydroxyl radical. 2-methoxy-3-(4-morpholinyl)naphthoquinone-induced ROS production has been shown to cause oxidative stress and DNA damage in cells.
Biochemical and Physiological Effects:
2-methoxy-3-(4-morpholinyl)naphthoquinone has several biochemical and physiological effects that have been extensively studied in scientific research. It has been shown to induce apoptosis (programmed cell death) in cancer cells by causing oxidative stress and DNA damage. 2-methoxy-3-(4-morpholinyl)naphthoquinone has also been shown to inhibit the growth of bacteria and fungi by disrupting their electron transport chain. 2-methoxy-3-(4-morpholinyl)naphthoquinone has been used as a tool to study the role of oxidative stress in aging and disease. 2-methoxy-3-(4-morpholinyl)naphthoquinone has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
2-methoxy-3-(4-morpholinyl)naphthoquinone has several advantages as a tool for scientific research. It is a stable compound that is easy to synthesize and purify. 2-methoxy-3-(4-morpholinyl)naphthoquinone can be used at low concentrations to induce oxidative stress and DNA damage in cells. 2-methoxy-3-(4-morpholinyl)naphthoquinone is also relatively inexpensive compared to other compounds that are used to induce oxidative stress. However, 2-methoxy-3-(4-morpholinyl)naphthoquinone has several limitations as well. It can be toxic to cells at high concentrations, and its effects can be influenced by the presence of other antioxidants in the cell culture medium. 2-methoxy-3-(4-morpholinyl)naphthoquinone-induced ROS production can also be influenced by the presence of metal ions in the cell culture medium.
将来の方向性
There are several future directions for research on 2-methoxy-3-(4-morpholinyl)naphthoquinone. One direction is to study the role of 2-methoxy-3-(4-morpholinyl)naphthoquinone-induced oxidative stress in the development of cancer and other diseases. Another direction is to study the mechanism of action of 2-methoxy-3-(4-morpholinyl)naphthoquinone in more detail, including its interaction with other molecules in the cell. 2-methoxy-3-(4-morpholinyl)naphthoquinone can also be used as a tool to study the role of oxidative stress in aging and disease. Finally, 2-methoxy-3-(4-morpholinyl)naphthoquinone can be modified to improve its efficacy and reduce its toxicity for use in cancer therapy.
合成法
2-methoxy-3-(4-morpholinyl)naphthoquinone is synthesized by the condensation of 2-methoxy-1,4-naphthoquinone with morpholine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.
科学的研究の応用
2-methoxy-3-(4-morpholinyl)naphthoquinone has been extensively studied in scientific research for its various biological activities. It has been used as a tool to study the mechanism of action of several enzymes and signaling pathways. 2-methoxy-3-(4-morpholinyl)naphthoquinone has been shown to induce oxidative stress and DNA damage in cells, which has been used to study the role of oxidative stress in aging and disease. 2-methoxy-3-(4-morpholinyl)naphthoquinone has also been used as a pro-oxidant in cancer therapy to selectively kill cancer cells.
特性
IUPAC Name |
2-methoxy-3-morpholin-4-ylnaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-19-15-12(16-6-8-20-9-7-16)13(17)10-4-2-3-5-11(10)14(15)18/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTXIXPBNDXIEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C2=CC=CC=C2C1=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354756 | |
| Record name | 1,4-Naphthalenedione, 2-methoxy-3-(4-morpholinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646767 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,4-Naphthalenedione, 2-methoxy-3-(4-morpholinyl)- | |
CAS RN |
128937-74-6 | |
| Record name | 1,4-Naphthalenedione, 2-methoxy-3-(4-morpholinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(3-chlorobenzyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5732760.png)


![ethyl 4-{[(isobutylamino)carbonothioyl]amino}benzoate](/img/structure/B5732778.png)





![ethyl 4-[({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5732843.png)


